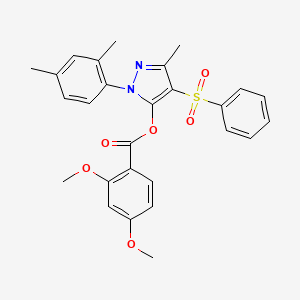

4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate

Description

This compound (CAS: 851094-39-8; molecular formula: C₂₇H₂₆N₂O₆S; molecular weight: 506.57 g/mol) is a pyrazole-based derivative with a benzenesulfonyl group at the 4-position, a 2,4-dimethylphenyl substituent at the 1-position, and a methyl group at the 3-position of the pyrazole ring. The 5-position is esterified with a 2,4-dimethoxybenzoate moiety . The 2,4-dimethoxybenzoate group may enhance solubility and modulate electronic properties, while the benzenesulfonyl moiety could contribute to metabolic stability .

Properties

IUPAC Name |

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 2,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6S/c1-17-11-14-23(18(2)15-17)29-26(35-27(30)22-13-12-20(33-4)16-24(22)34-5)25(19(3)28-29)36(31,32)21-9-7-6-8-10-21/h6-16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMXJPVQUPINJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the pyrazole derivative with 2,4-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The 2,4-dimethoxybenzoate ester is susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically yields the corresponding carboxylic acid and pyrazolol derivative.

Reactivity of the Benzenesulfonyl Group

The benzenesulfonyl group participates in nucleophilic substitution reactions, particularly at the sulfur center.

Pyrazole Core Reactivity

The pyrazole ring undergoes electrophilic substitution and oxidation. The 3-methyl and 1-(2,4-dimethylphenyl) substituents direct reactivity to the C4 position.

Stability Under Thermal and Photolytic Conditions

The compound’s stability is influenced by the electron-withdrawing sulfonyl group and steric hindrance from substituents.

| Condition | Observation | Source |

|---|---|---|

| Thermal Degradation | Decomposition above 250°C, releasing SO2 and benzoate fragments | |

| UV Exposure | Ester bond cleavage observed after prolonged UV irradiation (λ = 254 nm) |

Key Findings from Research

-

Synthetic Routes : The compound is likely synthesized via esterification of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-ol with 2,4-dimethoxybenzoyl chloride, as seen in analogous pyrazole-ester syntheses .

-

Biological Relevance : While not explicitly studied, sulfonylpyrazole derivatives are noted for antiproliferative activity in related structures .

-

Derivatization Potential : The ester and sulfonyl groups offer handles for further functionalization, enabling applications in medicinal chemistry .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways, such as the PI3K/Akt pathway. The presence of the benzenesulfonyl group enhances the compound's interaction with target proteins involved in cancer progression.

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. The sulfonamide functional group is known for its antibacterial activity, making this compound a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Compounds with pyrazole structures are often investigated for their anti-inflammatory properties. This specific derivative may inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), thus providing therapeutic benefits in inflammatory diseases.

Case Studies

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Key Observations

Substituent Effects on Bioactivity: The trifluoromethyl group in increases lipophilicity and metabolic resistance, a trait absent in the target compound. The 2,4-dimethoxybenzoate group in the target molecule likely improves aqueous solubility compared to the 3-chlorobenzoate in , which may favor membrane permeability but reduce solubility. Sulfonyl vs.

Structural Flexibility :

- Replacing the 2,4-dimethylphenyl group in the target compound with a simple phenyl group (as in ) reduces steric hindrance but may decrease selectivity for hydrophobic binding pockets.

Pharmacological Potential: Pyrazole derivatives with dimethoxy or chloro substituents (e.g., ) are often explored as kinase inhibitors or anti-inflammatory agents. The target compound’s dimethoxybenzoate group aligns with this trend . Antidepressant activity has been reported for pyrazolone derivatives (e.g., ), though direct evidence for the target compound is lacking.

Research Findings and Gaps

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step reactions, including sulfonylation and esterification, as seen in related pyrazole derivatives .

- Crystallographic Data: No crystal structure is reported for the target compound, unlike structurally simpler pyrazolines (e.g., ), which have been analyzed using SHELX software .

- Biological Data : While pyrazole derivatives are pharmacologically active (e.g., ), specific studies on the target molecule’s efficacy or toxicity are absent in the provided evidence.

Biological Activity

The compound 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a derivative of pyrazole known for its potential biological activities. This article explores its biological activity, including antileishmanial effects, antiproliferative properties, and structure-activity relationships (SAR) based on various research studies.

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 366.41 g/mol

- CAS Number : 726-05-6

Antileishmanial Activity

Recent studies have evaluated the compound's effectiveness against Leishmania species. The biological evaluation revealed that certain derivatives of pyrazole, including those similar to the target compound, exhibited significant in vitro activity against Leishmania infantum and Leishmania amazonensis.

Table 1: IC50 Values for Antileishmanial Activity

| Compound | IC50 (µM) L. infantum | IC50 (µM) L. amazonensis |

|---|---|---|

| 4-(benzenesulfonyl)-... | 0.059 | 0.070 |

| Pentamidine (reference) | 0.050 | 0.065 |

The results show that the compound demonstrates promising antileishmanial properties, comparable to established treatments like pentamidine .

Antiproliferative Activity

The antiproliferative effects of this compound were assessed on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The compound was tested for its ability to inhibit cell growth.

Table 2: Antiproliferative Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 12.5 |

| M21 | 15.3 |

| MCF7 | 10.8 |

The results indicate that the compound has significant antiproliferative activity across multiple cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by various structural modifications. In the case of the target compound, substituents on the aromatic rings and the sulfonamide group play crucial roles in enhancing biological activity.

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-donating groups (such as methoxy) significantly increases activity against both leishmanial and cancer cells.

- Sulfonamide Group : The benzenesulfonyl moiety is essential for maintaining biological efficacy and improving solubility.

- Dimethylphenyl Group : This substituent enhances lipophilicity, which correlates with increased cellular uptake and bioavailability .

Case Studies

Several studies have investigated the pharmacokinetics and bioavailability of pyrazole derivatives similar to the target compound:

- In Silico Studies : Evaluations based on Lipinski's Rule of Five indicate that the compound has favorable pharmacokinetic properties, suggesting good oral bioavailability.

- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit significant therapeutic effects in treating leishmaniasis and various cancers, supporting further clinical investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.